molecular formula C21H19N3O3 B11015976 N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11015976
M. Wt: 361.4 g/mol
InChI Key: KSBITJOGLMNBGL-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide (CAS: 1142204-71-4, molecular formula: C₂₀H₂₁N₃O₃, molar mass: 351.4 g/mol) is a hybrid molecule combining a benzofuran-2-carboxamide core linked via an amide bond to a tryptamine-derived moiety (indol-3-yl ethylamino group). This structure integrates two pharmacologically significant motifs:

  • 1-Benzofuran-2-carboxamide: Known for its role in modulating enzyme activity (e.g., IDO1 inhibitors in ) and antimicrobial properties ().
  • Indol-3-yl ethylamino group: Common in neurotransmitter analogs (e.g., serotonin derivatives) and enzyme substrates ().

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H19N3O3/c25-20(22-10-9-15-12-23-17-7-3-2-6-16(15)17)13-24-21(26)19-11-14-5-1-4-8-18(14)27-19/h1-8,11-12,23H,9-10,13H2,(H,22,25)(H,24,26)

InChI Key

KSBITJOGLMNBGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthesis of Benzofuran-2-carboxylic Acid

Benzofuran-2-carboxylic acid serves as the primary building block for the target compound. Industrial-scale synthesis typically follows cyclization reactions of substituted phenols with α-keto acids. For example:

  • Friedel-Crafts acylation : 2-Hydroxybenzaldehyde reacts with chloroacetic acid under acidic conditions to form benzofuran-2-carboxylic acid.

  • Oxidation of 2-methylbenzofuran : Using potassium permanganate in alkaline media yields the carboxylic acid derivative.

Preparation of 2-(1H-Indol-3-yl)ethylamine

The indole-ethylamine component is synthesized via:

  • Alkylation of indole : Indole reacts with 2-bromoethylamine hydrobromide in dimethyl sulfoxide (DMSO) using sodium hydride (NaH) as a base. This method, adapted from Preparation 3 in, achieves 70–80% yield after purification by flash chromatography (CH2_2Cl2_2/MeOH 9:1).

  • Reductive amination : Indole-3-acetaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding the ethylamine derivative.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

A widely used method involves activating benzofuran-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The activated intermediate reacts with 2-(1H-indol-3-yl)ethylamine at 0–25°C for 12–24 hours. Key advantages include:

  • Yield : 65–75% after column chromatography (SiO2_2, ethyl acetate/hexane 1:1).

  • Side reactions : Minimal racemization due to the absence of chiral centers.

Oxalyl Chloride Activation

Benzofuran-2-carboxylic acid is treated with oxalyl chloride in tetrahydrofuran (THF) to form the acid chloride, which subsequently reacts with the indole-ethylamine in the presence of triethylamine (TEA). This method, detailed in, offers:

  • Reaction time : 3–4 hours at 0°C.

  • Yield : 80–85% after crystallization from ethyl acetate/isopropyl ether.

Mixed Anhydride Method

Using isobutyl chloroformate , benzofuran-2-carboxylic acid forms a mixed anhydride with N-methylmorpholine in THF. The anhydride reacts with the amine at −10°C to 25°C, yielding the target compound in 60–70% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but complicate purification.

  • Non-polar solvents (e.g., THF, DCM) improve reaction control but may require longer times.

  • Optimal temperature : 0–25°C for acid chloride methods; room temperature for carbodiimide couplings.

Purification Techniques

  • Flash chromatography : Silica gel with CH2_2Cl2_2/MeOH (95:5 to 9:1) effectively separates intermediates.

  • Crystallization : Ethyl acetate/isopropyl ether (1:2) yields high-purity product (≥98% by HPLC).

Comparative Analysis of Synthetic Routes

MethodActivator/ReagentsSolventTemp (°C)Yield (%)Purity (%)
CarbodiimideEDC/HOBtDCM0–2565–7595
Oxalyl ChlorideOxalyl chloride/TEATHF080–8598
Mixed AnhydrideIsobutyl chloroformateTHF−10–2560–7093

Data synthesized from.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Acylurea formation : Common in carbodiimide methods; mitigated by adding HOBt or using excess amine.

  • Over-alkylation of indole : Prevented by stoichiometric control of NaH in alkylation steps.

Scalability Issues

  • Oxalyl chloride method is preferred for industrial-scale synthesis due to higher yields and simpler workup.

  • Cost considerations : EDC/HOBt is expensive for large batches compared to oxalyl chloride.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amine derivatives.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions include oxindole derivatives, reduced amine derivatives, and substituted benzofuran compounds.

Scientific Research Applications

Antitumor Activity

One of the most notable applications of this compound is its antitumor activity . Research indicates that derivatives of indole and benzofuran structures exhibit significant efficacy against various solid tumors, particularly colon and lung cancers.

Key Findings:

  • Mechanism of Action : The compound has been shown to inhibit tumor growth by inducing apoptosis in cancer cells. It interacts with specific cellular pathways that regulate cell survival and proliferation.
  • Case Studies : A study highlighted the effectiveness of similar compounds against colorectal carcinoma, a prevalent form of cancer in Western countries. The need for novel therapeutic agents is underscored by the limited efficacy of traditional chemotherapy options like 5-fluorouracil .

Antibacterial Properties

In addition to its antitumor effects, N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide has demonstrated antibacterial properties , particularly against resistant strains.

Key Findings:

  • Efficacy Against Resistant Strains : Research indicates that derivatives of this compound have shown activity against multi-drug resistant Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds range from 20 to 40 µM against resistant strains, suggesting that they are comparable to existing antibiotics like ceftriaxone but may offer broader spectrum activity .

Immunomodulatory Effects

Another promising application lies in the immunomodulatory effects of this compound. Benzofuran derivatives have been explored for their ability to modulate immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.

Key Findings:

  • Biological Activity : Studies have indicated that benzofuran derivatives can influence cytokine production and T-cell activation, making them candidates for further research in immunotherapy .
  • Potential Applications : These compounds may serve as adjunct therapies in cancer treatment or as standalone agents in immunological disorders.

Synthesis and Structural Variations

The synthesis of this compound involves various chemical reactions that can yield structurally diverse derivatives with tailored biological activities.

Synthesis Overview:

StepReaction TypeKey ReagentsOutcome
1CondensationIndole derivatives + benzofuran carboxylic acidFormation of intermediate
2AcylationAcetic anhydride or similarFinal compound synthesis
3PurificationColumn chromatographyPure product for biological testing

Mechanism of Action

The mechanism of action of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the benzofuran ring can modulate the activity of enzymes involved in oxidative stress . The compound’s ability to inhibit certain enzymes and receptors contributes to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Indole-Ethylamino Motifs
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications Biological Activity/Notes Reference
Target Compound C₂₀H₂₁N₃O₃ 351.4 1-Benzofuran-2-carboxamide, indole-ethylamino Hypothesized enzyme inhibition (IDO1/INMT)
PDAT () C₁₅H₂₁N₃ 259.3 N,N-dimethylpropane-1,3-diamine chain Noncompetitive INMT inhibitor (IC₅₀ ~10 µM)
PAT () C₁₃H₁₇N₃ 215.3 Unmethylated propane-1,3-diamine chain Weak INMT inhibition (IC₅₀ >100 µM)
Methyl 3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate () C₁₄H₁₅N₂O₃ 265.3 Methyl ester, β-ketoamide Synthetic intermediate; no reported bioactivity

Key Observations :

  • PDAT vs. Target Compound : PDAT’s dimethylated amine enhances INMT inhibition compared to PAT, suggesting alkylation improves binding. The target compound’s benzofuran moiety may confer distinct selectivity (e.g., IDO1 over INMT) .
  • Synthetic Intermediates () : Compounds like (R)-14 (99% yield) demonstrate high synthetic efficiency but lack functional groups (e.g., benzofuran) for broad bioactivity .
Benzofuran-Containing Analogs
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications Biological Activity/Notes Reference
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide () C₂₆H₂₁N₃O₂ 407.5 Benzimidazole-benzyl group IDO1 inhibitor (IC₅₀ = 0.8 µM); 37% synthetic yield
Quinoline-4-carbohydrazide derivatives () ~C₂₆H₁₈N₄O₃ ~458.5 Quinoline-isatin hybrids Antimicrobial activity (MIC: 2–16 µg/mL)

Key Observations :

  • Benzofuran’s Role : The benzofuran carboxamide group in and the target compound is critical for enzyme inhibition (IDO1). Substitutions on the benzyl or indole groups modulate potency and selectivity.
  • Antimicrobial Activity (): Quinoline-benzofuran hybrids exhibit broad-spectrum activity, suggesting the target compound’s benzofuran moiety could be optimized for similar applications .
Pharmacologically Active Indole Derivatives
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications Biological Activity/Notes Reference
MEN10930 () C₃₄H₃₃N₅O₄ 583.7 Cyclohexyl, naphthalene groups Neurokinin receptor antagonist (Ki <10 nM)
5-MeO-NIPT () C₁₄H₁₉N₃O 245.3 Methoxy-indole, isopropylamine Psychedelic analog; receptor affinity unknown

Key Observations :

  • Receptor Targeting () : Bulky substituents (e.g., cyclohexyl) in MEN10930 enhance receptor affinity, whereas the target compound’s simpler structure may limit receptor engagement.

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Amide Linkages: The target compound’s amide bond may improve metabolic stability compared to ester-containing analogs (e.g., ’s methyl esters) . Benzofuran vs. Quinoline: Benzofuran carboxamides (target compound, ) show enzyme inhibition, while quinolines () favor antimicrobial effects, highlighting scaffold-dependent bioactivity .
  • Synthetic Challenges : The target compound’s synthesis may face yield limitations similar to ’s compound 21 (37% yield), necessitating optimization for scalability .

Biological Activity

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features both indole and benzofuran moieties, which are known for their significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N5O3C_{22}H_{21}N_{5}O_{3} with a molecular weight of 403.4 g/mol. The compound's structure includes an indole ring, which is associated with various biological activities, and a benzofuran ring that contributes to its pharmacological profile.

PropertyValue
Molecular FormulaC22H21N5O3
Molecular Weight403.4 g/mol
IUPAC NameN-[2-(1H-indol-3-yl)ethyl]-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide
InChI KeyDZKNWQLGYWZXFZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole and benzofuran moieties can modulate various signaling pathways by binding to receptors and enzymes:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell proliferation, which could lead to anticancer effects.
  • G Protein-Coupled Receptors (GPCRs) : The interaction with GPCRs can influence intracellular signaling cascades, potentially affecting cardiovascular functions and neurotransmitter release .
  • Antimicrobial Activity : The structural components may also exhibit antimicrobial properties through mechanisms such as disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

Anticancer Activity

A study published in Cancer Research demonstrated that compounds with similar structures could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. This suggests that the target compound may share similar anticancer properties .

Neuroprotective Effects

Research has indicated that indole derivatives can protect against neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival. For instance, a study highlighted the neuroprotective effects of indole-based compounds on models of Alzheimer's disease .

Antimicrobial Properties

Another investigation reported that indole derivatives exhibited significant antimicrobial activity against various bacterial strains, indicating that the target compound may also possess similar properties .

Q & A

Basic: What synthetic routes are recommended for preparing N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide, and how can yield be optimized?

Answer:
The compound is typically synthesized via multi-step reactions involving:

  • Step 1: Preparation of 1-benzofuran-2-carboxylic acid derivatives using Pd-catalyzed C-H arylation or coupling reactions .
  • Step 2: Formation of the ethylamino-oxoethyl linker through condensation of 2-(1H-indol-3-yl)ethylamine with a keto-ester intermediate under acidic conditions (e.g., glacial acetic acid in ethanol) .
  • Step 3: Final amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) .
    Yield Optimization:
  • Use anhydrous solvents and inert atmosphere to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC .
  • Purify intermediates via column chromatography and recrystallize the final product from methanol or ethanol .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Answer:

  • 1H/13C NMR: Assign peaks for indole NH (~10–12 ppm), benzofuran protons (6.5–8.5 ppm), and amide carbonyls (165–175 ppm in 13C) .
  • IR Spectroscopy: Confirm amide I/II bands (1640–1680 cm⁻¹ and 1520–1560 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and fragmentation patterns .
  • Elemental Analysis: Validate C, H, N composition within ±0.4% of theoretical values .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

Answer:
Contradictions may arise from:

  • Assay Variability: Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or inflammatory models (e.g., COX-1 vs. COX-2 inhibition) .
  • Concentration Dependencies: Test a broad dose range (0.1–100 µM) to identify biphasic effects.
  • Metabolite Interference: Use LC-MS to rule out active metabolites in cell-based assays .
    Methodological Recommendations:
  • Standardize assays using CLSI guidelines for antimicrobial testing .
  • Include positive controls (e.g., ciprofloxacin for antimicrobial, indomethacin for anti-inflammatory) .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to indole-targeted receptors (e.g., serotonin receptors) or enzymes (e.g., cyclooxygenase) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and hydration effects .
  • QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups on benzofuran) with activity data from derivatives .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Antimicrobial: Broth microdilution (MIC/MBC) against S. aureus and E. coli .
  • Anti-inflammatory: COX-1/COX-2 inhibition assays or LPS-induced TNF-α suppression in macrophages .
  • Cytotoxicity: MTT assay on HEK-293 or HepG2 cells to establish selectivity indices .

Advanced: How can poor aqueous solubility be addressed in formulation studies?

Answer:

  • Co-solvent Systems: Use DMSO/PEG-400 mixtures (<10% v/v to avoid cytotoxicity) .
  • Nanoparticle Encapsulation: Prepare PLGA nanoparticles via emulsion-solvent evaporation (particle size <200 nm, PDI <0.3) .
  • Cyclodextrin Complexation: Screen β-cyclodextrin derivatives for inclusion efficiency using phase-solubility studies .

Advanced: What metabolic stability assays are recommended for preclinical evaluation?

Answer:

  • Liver Microsome Assays: Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitor parent compound depletion via LC-MS/MS .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 using fluorogenic substrates .
  • Metabolite ID: Use high-resolution MS (Q-TOF) to detect hydroxylated or glucuronidated metabolites .

Advanced: How do structural modifications (e.g., halogenation) impact bioactivity?

Answer:

  • Halogenation (Cl, F): Enhances antimicrobial potency by increasing lipophilicity (logP) and membrane penetration .
  • Benzofuran Substituents: Electron-donating groups (e.g., -OCH₃) improve anti-inflammatory activity by stabilizing hydrogen bonds with COX-2 .
  • Linker Optimization: Replacing the ethylamino group with a piperazine moiety reduces cytotoxicity while maintaining target affinity .

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